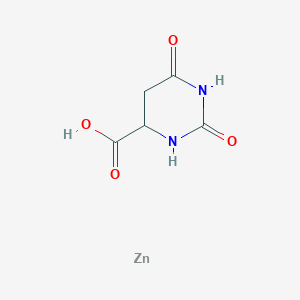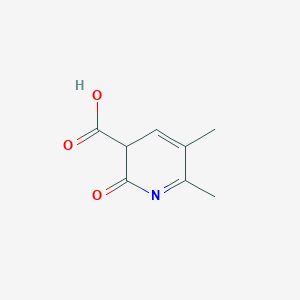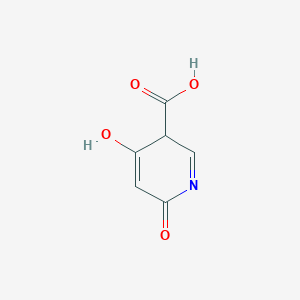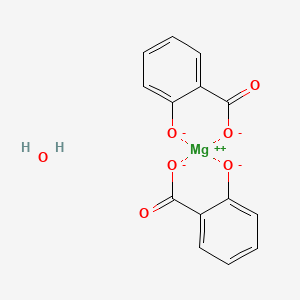
Magnesium;2-oxidobenzoate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;2-oxidobenzoate;hydrate is a coordination compound that consists of magnesium ions, 2-oxidobenzoate ligands, and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;2-oxidobenzoate;hydrate can be synthesized through the reaction of magnesium salts with 2-oxidobenzoic acid in the presence of water. The reaction typically involves dissolving magnesium chloride or magnesium nitrate in water, followed by the addition of 2-oxidobenzoic acid. The mixture is then heated to facilitate the formation of the coordination compound. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be scaled up by using larger reaction vessels and continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as filtration and recrystallization may be employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2-oxidobenzoate;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the magnesium ion.
Reduction: Reduction reactions can convert the magnesium ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2-oxidobenzoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH of the solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of magnesium, while reduction may produce lower oxidation states. Substitution reactions result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Magnesium;2-oxidobenzoate;hydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, including its role as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of advanced materials, including nanomaterials and polymers, due to its unique coordination properties.
Wirkmechanismus
The mechanism of action of magnesium;2-oxidobenzoate;hydrate involves the interaction of the magnesium ion with various molecular targets. The magnesium ion can coordinate with different ligands, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action include ligand exchange, redox reactions, and coordination with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium oxalate: An organic compound with similar coordination properties.
Magnesium citrate: Commonly used in dietary supplements and has similar coordination chemistry.
Magnesium sulfate: Known for its use in medicine and industry, with comparable coordination behavior.
Uniqueness
Magnesium;2-oxidobenzoate;hydrate is unique due to its specific ligand (2-oxidobenzoate) and its potential applications in various fields. Its coordination properties and reactivity make it distinct from other magnesium compounds, offering unique advantages in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H10MgO7-2 |
|---|---|
Molekulargewicht |
314.53 g/mol |
IUPAC-Name |
magnesium;2-oxidobenzoate;hydrate |
InChI |
InChI=1S/2C7H6O3.Mg.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+2;/p-4 |
InChI-Schlüssel |
AUBLOSIEEGPKGL-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B12358050.png)
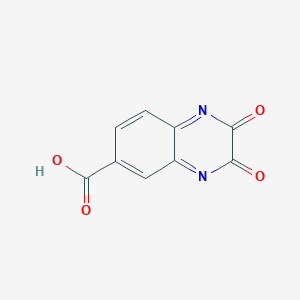
![Methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12358068.png)
![(2S,3R)-N-Hydroxy-N'-[(2S)-1-methylamino-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide sodium salt](/img/structure/B12358087.png)
![7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12358100.png)
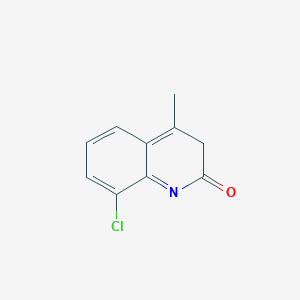
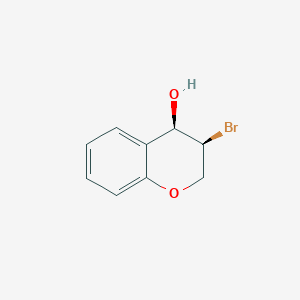
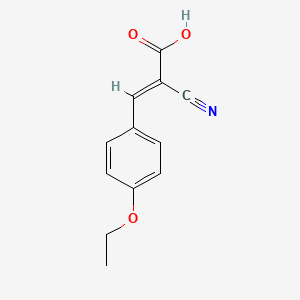
![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid](/img/structure/B12358118.png)
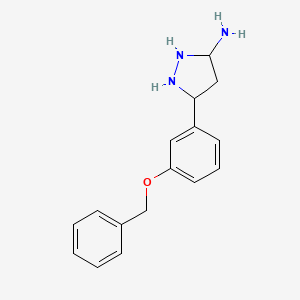
![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea](/img/structure/B12358130.png)
